molecular formula C12H16O2S B13496050 4-((2-Hydroxyethyl)thio)-1-phenylbutan-1-one

4-((2-Hydroxyethyl)thio)-1-phenylbutan-1-one

Cat. No.: B13496050
M. Wt: 224.32 g/mol
InChI Key: SAGDTTIQGFJUNH-UHFFFAOYSA-N
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Description

4-((2-Hydroxyethyl)thio)-1-phenylbutan-1-one is an organic compound that features a phenyl group attached to a butanone backbone, with a hydroxyethylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Hydroxyethyl)thio)-1-phenylbutan-1-one typically involves the reaction of a phenylbutanone derivative with a hydroxyethylthio compound under controlled conditions. The reaction may be catalyzed by acids or bases, depending on the desired yield and purity. Common solvents used in the synthesis include ethanol, methanol, and dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-((2-Hydroxyethyl)thio)-1-phenylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the butanone backbone can be reduced to form alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

4-((2-Hydroxyethyl)thio)-1-phenylbutan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((2-Hydroxyethyl)thio)-1-phenylbutan-1-one involves its interaction with specific molecular targets. The hydroxyethylthio group can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The phenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-((2-Hydroxyethyl)thio)benzoic acid: Similar structure but with a carboxylic acid group instead of a butanone backbone.

    4-((2-Hydroxyethyl)thio)benzaldehyde: Similar structure but with an aldehyde group instead of a butanone backbone.

Uniqueness

4-((2-Hydroxyethyl)thio)-1-phenylbutan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a hydroxyethylthio group and a phenylbutanone backbone allows for diverse chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

4-(2-hydroxyethylsulfanyl)-1-phenylbutan-1-one

InChI

InChI=1S/C12H16O2S/c13-8-10-15-9-4-7-12(14)11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2

InChI Key

SAGDTTIQGFJUNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCSCCO

Origin of Product

United States

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